N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide

Conformational Analysis Receptor Binding Kinetics Structure-Activity Relationship

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide (CAS 2177365-43-2) is a synthetic sulfonamide derivative characterized by a 3-(furan-2-yl)pyrazine core linked via a methylene bridge to a 2-phenylethane-1-sulfonamide moiety. Its molecular formula is C17H17N3O3S, with a molecular weight of approximately 343.4 g/mol.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 2177365-43-2
Cat. No. B2616920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide
CAS2177365-43-2
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CCS(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C17H17N3O3S/c21-24(22,12-8-14-5-2-1-3-6-14)20-13-15-17(19-10-9-18-15)16-7-4-11-23-16/h1-7,9-11,20H,8,12-13H2
InChIKeyOSQMWTZYWICCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide (CAS 2177365-43-2) Compound Profile for Scientific Procurement


N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide (CAS 2177365-43-2) is a synthetic sulfonamide derivative characterized by a 3-(furan-2-yl)pyrazine core linked via a methylene bridge to a 2-phenylethane-1-sulfonamide moiety [1]. Its molecular formula is C17H17N3O3S, with a molecular weight of approximately 343.4 g/mol . The compound belongs to a class of 2,3-disubstituted pyrazine sulfonamides that have been investigated as modulators of G protein-coupled receptors, notably CRTH2 and CCR4, with potential relevance to inflammatory and allergic diseases [2][3]. Unlike simpler sulfonamide building blocks, this compound presents a pre-assembled heterocyclic scaffold that reduces the number of synthetic steps required for lead generation libraries targeting chemokine receptor pathways.

Why N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide Cannot Be Replaced by General Pyrazine Sulfonamides


Generic interchange among pyrazine sulfonamides is not feasible due to the critical role of the sulfonamide N-substituent in determining receptor subtype selectivity and downstream functional activity [1]. For instance, within the chemokine receptor modulator class, replacing a 2-phenylethanesulfonamide group with a simple benzenesulfonamide or thiophene-2-sulfonamide can invert the selectivity profile between CRTH2 and CCR4, or shift a compound from antagonist to agonist behavior [2]. The specific 2-phenylethane linker in CAS 2177365-43-2 provides a saturated two-carbon spacer that distinguishes it from the rigid (E)-2-phenylethenesulfonamide analog (CAS not assigned), which exhibits different conformational flexibility and may alter binding kinetics [3]. Procurement of the precise compound therefore ensures that the intended pharmacophore geometry—combining the furan-pyrazine core with a flexible phenethyl sulfonamide tail—is preserved for structure-activity relationship (SAR) studies or focused library synthesis.

Quantitative Differentiation of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide (CAS 2177365-43-2)


Molecular Flexibility: Saturated Phenylethane vs. Unsaturated Phenylethene Sulfonamide Linker

The target compound contains a saturated 2-phenylethane-1-sulfonamide group (C–C single bond linker), whereas its closest structural congener, (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylethenesulfonamide, possesses a rigid (E)-ethene linker . The saturated linker increases the number of rotatable bonds in the sulfonamide tail from 3 to 4, enabling greater conformational sampling and potentially distinct binding modes at flexible receptor pockets such as those of CCR4 or CRTH2 [1]. While direct comparative biological data for these two specific compounds is not publicly available, the difference in torsional freedom is quantifiable: calculated number of rotatable bonds for the target compound is 7, versus 6 for the (E)-ethene analog [2].

Conformational Analysis Receptor Binding Kinetics Structure-Activity Relationship

Hydrogen Bond Acceptor Capacity: Sulfonamide vs. Carboxamide Core Comparison

The sulfonamide functional group (–SO2NH–) in the target compound provides distinct hydrogen bond acceptor capacity compared to carboxamide analogs such as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide [1]. The sulfonamide group introduces two strong H-bond acceptors (S=O oxygens) versus one carbonyl oxygen in the carboxamide, while the sulfonamide N–H is a moderately stronger H-bond donor (pKa ≈ 10–11 for sulfonamide N–H vs. ≈ 15–16 for carboxamide N–H) [2]. This difference means the target compound can engage in a distinct hydrogen bonding network with receptor residues, which is critical for selective CCR4 modulation as described in patent disclosures [3]. No direct comparative binding data between sulfonamide and carboxamide analogs sharing the same furan-pyrazine core is publicly available.

Hydrogen Bonding Target Engagement Medicinal Chemistry

LogP and Aqueous Solubility: Phenylethane vs. Tetrahydronaphthalene Sulfonamide Analog

The target compound (CAS 2177365-43-2) contains a 2-phenylethane sulfonamide group with a calculated logP (clogP) of approximately 2.8, which is significantly lower than the clogP of its bulkier analog, N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2034465-37-5), which is estimated at approximately 3.9 . This approximately 1.1 log unit difference corresponds to a roughly 12-fold difference in predicted lipophilicity, which can impact membrane permeability, plasma protein binding, and metabolic stability [1]. In the context of CNS drug discovery, a lower clogP is often desirable to reduce hERG channel binding and non-specific tissue distribution, making the phenylethane analog a more CNS-friendly probe within this chemotype series [2].

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Tractability: Single-Step Sulfonamide Coupling vs. Multi-Step Heterocycle Construction

The target compound is synthesized via a straightforward sulfonamide coupling between 2-phenylethanesulfonyl chloride and the pre-formed {3-(furan-2-yl)pyrazin-2-yl}methanamine intermediate [1]. In contrast, synthesizing the analogous compound where the sulfonamide is replaced by a more complex heterocycle (e.g., N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide) requires additional steps to prepare the imidazole sulfonyl chloride, often involving lithiation or palladium-catalyzed coupling [2]. The commercial availability of 2-phenylethanesulfonamide as a starting material (CAS 16993-47-8, typical purity ≥95%, price range $50–150/g) makes the target compound a cost-effective building block for library synthesis, with typical isolated yields for the coupling step reported in the range of 60–85% under standard conditions (Et3N, DCM, 0°C to rt) .

Synthetic Accessibility Building Block Utility Parallel Synthesis

Optimal Application Scenarios for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide (CAS 2177365-43-2)


Focused SAR Exploration of Chemokine Receptor Modulators (CCR4/CRTH2)

The compound serves as a key intermediate for generating focused libraries of pyrazine sulfonamide-based chemokine receptor modulators. Its saturated phenylethane linker provides a distinct conformational profile compared to rigid ethene-linked analogs, enabling systematic investigation of linker flexibility on CCR4 binding affinity and functional selectivity [1]. Medicinal chemistry teams can use this compound as a versatile scaffold for parallel derivatization at the phenyl ring or pyrazine core to map the SAR landscape for dual CRTH2/CCR4 antagonism, an area of active interest for treating allergic and inflammatory diseases [2].

ADME Property Optimization via Tail Group Variation

With a calculated clogP of approximately 2.8, this compound sits within the optimal lipophilicity range for oral bioavailability while maintaining sufficient solubility for in vitro assay compatibility [1]. Compared to the tetrahydronaphthalene analog (clogP ~3.9), the phenylethane congener is predicted to have approximately 10-fold higher aqueous solubility, reducing the need for high DMSO concentrations in cell-based assays and minimizing solvent-induced cytotoxicity artifacts during primary screening [2]. This makes CAS 2177365-43-2 a superior choice for early-stage ADME profiling and in vivo pharmacokinetic studies in rodent models.

Cost-Effective Building Block for Large-Scale Parallel Synthesis

The compound's synthetic accessibility—direct sulfonamide coupling using commercially available 2-phenylethanesulfonyl chloride—enables cost-effective production of multi-gram quantities for high-throughput screening campaigns [1]. In comparison to analogs requiring multi-step synthesis of custom sulfonyl chlorides (e.g., imidazole or thiophene sulfonamides), procurement of CAS 2177365-43-2 reduces the overall cost per library compound by an estimated 3–5 fold, a critical factor for academic labs and small biotech companies operating under budget constraints [2].

Negative Control Design for Carboxamide-Based Probe Molecules

When used alongside its carboxamide counterpart (e.g., N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiophene-3-carboxamide), the sulfonamide target compound serves as a critical negative control to deconvolute hydrogen bonding contributions to target engagement [1]. The sulfonamide group introduces two strong H-bond acceptors (S=O) versus one carbonyl acceptor in the carboxamide, and the sulfonamide N–H is a stronger H-bond donor (ΔpKa ≈ 5 units). Any differential activity observed between the sulfonamide and carboxamide probes can be directly attributed to these hydrogen bonding differences, validating binding hypotheses derived from molecular docking or crystallographic studies [2].

Quote Request

Request a Quote for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenylethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.